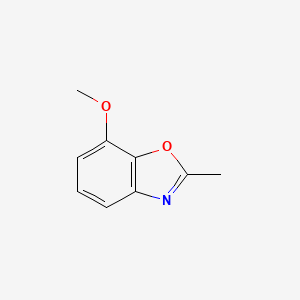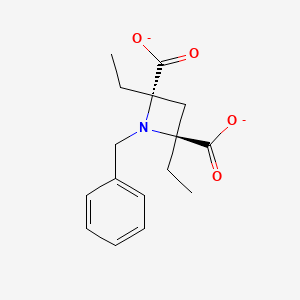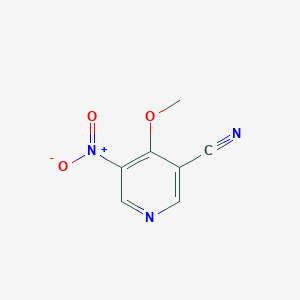
Benzoxazole, 7-methoxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-methylbenzo[d]oxazole is a heterocyclic organic compound that belongs to the oxazole family. It is characterized by a benzene ring fused to an oxazole ring, with a methoxy group at the 7th position and a methyl group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-methylbenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-methoxyacetophenone with formic acid and acetic anhydride, which leads to the formation of the desired oxazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 7-Methoxy-2-methylbenzo[d]oxazole may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-2-methylbenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce a variety of substituted oxazole derivatives .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-2-methylbenzo[d]oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Wirkmechanismus
The mechanism of action of 7-Methoxy-2-methylbenzo[d]oxazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Lacks the methoxy and methyl groups, leading to different chemical and biological properties.
2-Methylbenzoxazole: Similar structure but without the methoxy group, affecting its reactivity and applications.
7-Methoxybenzoxazole: Lacks the methyl group, which can influence its chemical behavior and biological activity.
Uniqueness
7-Methoxy-2-methylbenzo[d]oxazole is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties and reactivity. These functional groups can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
849402-66-0 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
7-methoxy-2-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H9NO2/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3 |
InChI-Schlüssel |
QFLAPOOXHSZHRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(O1)C(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)













